An In-depth Technical Guide on 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4)
An In-depth Technical Guide on 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4), a pyridine derivative with potential applications in research and drug development. This document collates available data on its chemical and physical properties, provides a detailed synthetic protocol, and summarizes its known spectroscopic data. While specific biological activity data for this compound is limited in publicly accessible literature, this guide discusses its potential as an antioxidant based on recent computational and spectroscopic studies. Furthermore, it outlines general experimental protocols for assessing antioxidant activity and presents a representative signaling pathway to contextualize its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals interested in the further investigation and application of this compound.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The pyridine ring is a key structural motif in various natural products and is known to interact with a wide range of biological targets.[1] N-acyl-4-aminopyridine derivatives, in particular, have been investigated for a variety of pharmacological activities.[2] 2,2-Dimethyl-N-pyridin-4-yl-propionamide, also known as N-(pyridin-4-yl)pivalamide, belongs to this class of compounds and has been the subject of synthetic and spectroscopic studies. Recent research suggests its potential as an antioxidant, a property of significant interest in the development of therapeutics for a multitude of diseases driven by oxidative stress.[3]
Chemical and Physical Properties
2,2-Dimethyl-N-pyridin-4-yl-propionamide is a light yellow solid at room temperature.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 70298-89-4 | [5] |
| Molecular Formula | C₁₀H₁₄N₂O | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| IUPAC Name | 2,2-dimethyl-N-(pyridin-4-yl)propanamide | [6] |
| SMILES | CC(C)(C)C(=O)NC1=CC=NC=C1 | [6] |
| Appearance | Light yellow solid | [4] |
| Purity | Typically >97% | [7] |
Synthesis and Purification
The synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is typically achieved through the acylation of 4-aminopyridine with pivaloyl chloride. A general synthetic scheme is presented below, followed by a detailed experimental protocol.
General Reaction Scheme
Caption: Synthetic workflow for 2,2-Dimethyl-N-pyridin-4-yl-propionamide.
Detailed Experimental Protocol
This protocol is based on a general procedure reported in the literature.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Aminopyridine | 94.11 | 2.0 g | 21.3 |
| Pivaloyl chloride | 120.58 | 3.1 mL (2.56 g) | 25.6 |
| Triethylamine | 101.19 | 8.9 mL (6.45 g) | 63.9 |
| Dichloromethane (DCM) | - | 20 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated NaCl (aq) | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Silica gel | - | As needed | - |
Procedure:
-
To a solution of 4-aminopyridine (2.0 g, 21.3 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (8.9 mL, 63.9 mmol).
-
Cool the mixture in an ice bath and add pivaloyl chloride (3.1 mL, 25.6 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 20:1 v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate to afford 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a white to light yellow solid (expected yield ~3.6 g, 95%).[4]
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 8.47 | d, J = 6.1 Hz | 2H | Pyridyl-H (ortho to N) | [4] |
| 7.79 | br s | 1H | Amide-H | [4] |
| 7.52 | d, J = 6.0 Hz | 2H | Pyridyl-H (meta to N) | [4] |
| 1.32 | s | 9H | tert-Butyl-H | [4] |
Spectrum acquired in CDCl₃ at 300 MHz.
Other Spectroscopic Data
Biological Activity and Mechanism of Action
Disclaimer: The biological activity of 2,2-Dimethyl-N-pyridin-4-yl-propionamide has not been extensively studied in vitro or in vivo in publicly available literature. The following sections are based on a theoretical study and the known activities of related compounds.
Potential Antioxidant Activity
A recent publication has investigated the "electron density, charge transfer, solvent effect and molecular spectroscopic studies on 2,2-Dimethyl-N-pyridin-4-yl-propionamide – A potential antioxidant".[3] While the full text of this study is not widely available, the title strongly suggests that computational and spectroscopic data support the potential for this molecule to act as an antioxidant. The antioxidant activity of pyridine derivatives is an active area of research, with many analogs showing promising free-radical scavenging properties.[8][9]
Context from Related Pyridine Derivatives
The broader class of pyridine derivatives has been shown to exhibit a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity [10]
-
Anticancer Activity [11]
-
Anti-inflammatory Activity
-
Neurological Activity: 4-aminopyridine, the precursor to this compound, is a potassium channel blocker used in the treatment of multiple sclerosis.[2] Derivatives are being explored to reduce toxicity while retaining efficacy.[12][13]
It is important to note that these activities are not confirmed for 2,2-Dimethyl-N-pyridin-4-yl-propionamide and would require experimental validation.
Hypothetical Signaling Pathway for Antioxidant Action
Antioxidants can exert their effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular signaling pathways involved in the oxidative stress response. A representative pathway is depicted below.
Caption: Hypothetical signaling pathway for antioxidant activity.
Representative Experimental Protocols for Biological Assays
The following is a representative protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity in vitro.[14]
References
- 1. 2,2-Dimethyl-N-pyridin-4-yl-propionamide - Anichem [anichemllc.com]
- 2. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2,2-DIMETHYL-N-(PYRIDIN-4-YL)PROPANAMIDE | CAS 70298-89-4 [matrix-fine-chemicals.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and in vitro antioxidant activity of some new fused pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 11. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
